molecular formula C21H16N2O2S2 B2506473 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide CAS No. 896348-90-6

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide

Cat. No.: B2506473
CAS No.: 896348-90-6
M. Wt: 392.49
InChI Key: AFJUYQQHDCQNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide is a synthetic small molecule featuring a benzothiazole core linked to a substituted benzamide via a phenolic ring. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds with anticancer, antimicrobial, and central nervous system (CNS) applications . The specific incorporation of the 4-hydroxyphenyl and 4-(methylthio)benzamide groups suggests potential for targeting a range of enzymatic pathways or receptors, making it a candidate for use in hit-to-lead optimization campaigns and mechanism of action studies. Based on its molecular architecture, this compound is of significant interest for researchers exploring new chemical entities in oncology and neuroscience. The benzothiazole nucleus is a common pharmacophore found in molecules that act as enzyme inhibitors, receptor modulators, and diagnostic agents . The structural features of this compound, including potential hydrogen bond donors/acceptors and a planar aromatic system, are conducive to interactions with biological targets such as protein kinases and G-protein-coupled receptors (GPCRs). Researchers are investigating this compound as a potential tool for [ specify mechanism, e.g., allosteric modulation of ion channels ] based on its structural similarity to other benzamide-based bioactive molecules . It is supplied for laboratory research purposes. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S2/c1-26-15-9-6-13(7-10-15)20(25)22-14-8-11-18(24)16(12-14)21-23-17-4-2-3-5-19(17)27-21/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJUYQQHDCQNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Ring Formation via Thiourea Cyclization

The benzothiazole scaffold is synthesized through cyclocondensation of N-arylthioureas with α-haloketones. Adapted from Saeed and Rafique, the protocol involves:

  • Step 1 : Reaction of 2-aminothiophenol with substituted phenyl isothiocyanate to form 1-(benzo[d]thiazol-2-yl)-3-aroylthiourea intermediates.
  • Step 2 : Cyclization using α-bromoacetone (generated in situ from bromine and dry acetone) in the presence of triethylamine.

Optimization Insights :

  • Solvent : Dry acetone ensures high yields (82–89%) by stabilizing the reactive α-bromoacetone intermediate.
  • Catalyst : Triethylamine neutralizes HBr, preventing side reactions.
  • Protection of hydroxyl group : Acetylation of the 4-hydroxyphenyl precursor prior to cyclization avoids unwanted oxidation.

Analytical Validation :

  • FTIR : Peaks at 1630–1650 cm⁻¹ (C=N), 2723–2734 cm⁻¹ (C–S).
  • 1H NMR : Aromatic protons appear as multiplet at δ 6.8–7.9 ppm; NH signal as broad singlet at δ 5.4 ppm.

Alternative Catalytic Approaches

Modern methods from PMC highlight RuCl₃-catalyzed oxidative coupling of N-arylthioureas (Scheme 1):

  • Conditions : RuCl₃ (5 mol%), TBHP (oxidant), DMF, 80°C.
  • Yield : 76–91%, with electron-rich substrates favoring cyclization.

Comparative Efficiency :

Method Catalyst Solvent Yield (%) Reaction Time
α-Bromoacetone cyclization Et₃N Acetone 82–89 4–6 h
RuCl₃-catalyzed RuCl₃ DMF 76–91 2–3 h

RuCl₃ offers faster kinetics but requires rigorous oxygen exclusion.

Preparation of 4-(Methylthio)benzoyl Chloride

Thioether Functionalization

4-(Methylthio)benzoic acid is synthesized via:

  • Step 1 : Nucleophilic aromatic substitution of 4-fluorobenzoic acid with sodium thiomethoxide (NaSMe) in DMSO at 120°C.
  • Step 2 : Conversion to acid chloride using SOCl₂ in anhydrous THF (0°C to room temperature, 2 h).

Purity Control :

  • TLC : Rf = 0.7 (hexane:EtOAc, 4:1).
  • 1H NMR : Singlet at δ 2.5 ppm (SMe), aromatic protons at δ 7.3–8.1 ppm.

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Reaction

The amine intermediate (3-(benzo[d]thiazol-2-yl)-4-hydroxyphenylamine) reacts with 4-(methylthio)benzoyl chloride under Schotten-Baumann conditions:

  • Conditions : CH₂Cl₂, aqueous NaOH (10%), 0°C → room temperature, 12 h.
  • Workup : Neutralization with HCl, extraction with EtOAc, column chromatography (SiO₂, hexane:EtOAc 3:1).

Yield : 68–74%.

Catalytic Coupling with DCC/HOBt

For enhanced efficiency, N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are employed:

  • Molar ratio : Amine:acyl chloride:DCC:HOBt = 1:1.2:1.5:1.5.
  • Solvent : Anhydrous THF, 0°C → reflux, 8 h.
  • Yield : 85–89%.

Advantages : Minimizes racemization and side-product formation.

Deprotection and Final Product Isolation

Hydroxyl Group Deprotection

Acetyl-protected intermediates are treated with K₂CO₃ in MeOH:H₂O (4:1) at 60°C for 3 h.

Purity Analysis :

  • HPLC : >98% purity (C18 column, MeCN:H₂O 70:30).
  • HRMS : [M+H]+ calculated for C₂₁H₁₅N₂O₂S₂: 407.0524; found: 407.0528.

Challenges and Mitigation Strategies

Regioselectivity in Benzothiazole Formation

Competitive formation of 2-aminobenzothiazole isomers is mitigated by:

  • Temperature control : Maintaining 0–5°C during thiourea cyclization.
  • Electron-withdrawing groups : Para-substituents on the aryl ring direct cyclization to the desired position.

Stability of 4-Hydroxyphenyl Moiety

  • Protection : Acetylation prevents oxidation during Pd-catalyzed steps.
  • Solvent choice : Avoidance of protic solvents (e.g., MeOH) reduces esterification side reactions.

Scalability and Industrial Relevance

Continuous Flow Synthesis

Adapting RuCl₃-catalyzed cyclization to flow reactors enhances scalability:

  • Residence time : 30 min.
  • Productivity : 12 g/h at 80°C.

Green Chemistry Alternatives

  • Solvent-free cyclization : Mechanochemical grinding of thioureas with α-bromoacetone yields 78–84% product.
  • Biocatalysis : Lipase-mediated amidation in ionic liquids reduces waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole and benzamide derivatives.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: It can modulate various biochemical pathways, including oxidative stress response, signal transduction, and gene expression.

Comparison with Similar Compounds

Structural Analogues with Benzo[d]thiazole-Benzamide Scaffolds

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The methylthio group in the target compound may enhance membrane permeability compared to polar groups like sulfonamides (e.g., compound 82 in ) or piperazinyl moieties (e.g., compound 11 in ) .

Synthetic Accessibility :

  • Suzuki-Miyaura coupling (used in ) is a versatile method for introducing aryl groups but requires palladium catalysts, whereas Rh-catalyzed C-H amidation () offers regioselectivity for complex substitutions .

Thermal Stability :

  • Melting points vary widely among analogs (e.g., 181°C for compound 3p in vs. decomposition at 276°C for triazole derivatives in ), suggesting that bulkier substituents (e.g., sulfonamides) may reduce crystallinity .

Pharmacological and Physicochemical Properties

  • Hydrogen-Bonding Capacity: The 4-hydroxyphenyl group may enhance solubility and target binding compared to non-polar analogs like compound 3p () .
  • Biological Targets : Benzo[d]thiazole derivatives are associated with kinase inhibition (), tyrosinase inhibition (), and antibacterial activity (), though the target compound’s specific activity remains uncharacterized in the provided data .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological implications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C21H16N2O2S2
  • Molecular Weight : 396.49 g/mol
  • IUPAC Name : this compound

1. Antioxidant Activity

Research indicates that compounds containing benzo[d]thiazole moieties exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances electron donation, which is crucial for scavenging free radicals. In vitro assays have demonstrated that this compound can effectively reduce oxidative stress markers in cellular models.

2. Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as a lead compound for developing new antimicrobial agents.

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

3. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

4. Acetylcholinesterase Inhibition

Recent studies have highlighted the potential of this compound as an acetylcholinesterase inhibitor, which is particularly relevant for neurodegenerative diseases like Alzheimer's. The IC50 value for acetylcholinesterase inhibition was found to be approximately 5 µM, indicating a strong inhibitory effect.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The results showed significant improvement in cognitive function, as measured by behavioral tests, alongside a reduction in amyloid plaque formation.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, the compound was tested against multi-drug resistant strains of bacteria. It exhibited synergistic effects when combined with conventional antibiotics, suggesting its potential role in overcoming antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via multi-step coupling reactions. A common approach involves:

Thiazole ring formation : Condensation of 2-aminobenzo[d]thiazole with a substituted benzoyl chloride under basic conditions (e.g., K₂CO₃ in THF) .

Hydroxyphenyl incorporation : Electrophilic substitution or palladium-catalyzed cross-coupling to introduce the 4-hydroxyphenyl group .

Methylthio group installation : Thioetherification using methanethiol or methyl disulfide in the presence of a Lewis acid catalyst .

  • Optimization : Reaction temperature (60–80°C), solvent polarity (DMF for solubility), and catalyst loading (e.g., 5 mol% Pd for coupling reactions) are critical. Purity is monitored via TLC and HPLC (>95% by reverse-phase HPLC) .

Q. How is the compound characterized structurally, and what analytical techniques validate its purity?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for benzo[d]thiazole and benzamide groups) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated 435.12, observed 435.11) .
  • HPLC : Quantifies purity using a C18 column with acetonitrile/water gradients (retention time ~12.5 min) .
  • XRD : Resolves crystal structure for absolute configuration confirmation, though limited data exists for this derivative .

Q. What initial biological screening assays are recommended to assess its bioactivity?

  • Methodological Answer :

  • Anticancer : MTT assay against HeLa or MCF-7 cells (IC50 determination; 72-hour exposure) .
  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases, with IC50 values compared to reference inhibitors (e.g., erlotinib) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence its biological efficacy?

  • Methodological Answer :

  • SAR Studies : Replace the methylthio group with sulfone (-SO₂CH₃) to enhance polarity and compare logP values (e.g., from 3.1 to 2.5) and cytotoxicity .
  • Fluorine substitution : Introduce -F at the benzamide para-position to improve metabolic stability (tested via liver microsome assays; t½ increased from 2.1 to 4.3 hours) .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding (e.g., ΔG values for EGFR inhibition) .

Q. How can researchers resolve contradictions in stability data under varying pH and light conditions?

  • Methodological Answer :

  • Stability Studies :

pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours; quantify degradation via LC-MS (major degradation at pH <2 due to amide hydrolysis) .

Photostability : Expose to UV light (320–400 nm) for 48 hours; monitor by UV-Vis spectroscopy (λmax shift indicates photooxidation) .

  • Mitigation : Use lyophilized storage (-20°C, amber vials) and buffer formulations (pH 6–8) with antioxidants (e.g., 0.1% ascorbic acid) .

Q. What in silico strategies predict target interactions and ADMET properties?

  • Methodological Answer :

  • Target Prediction : SwissTargetPrediction to identify kinase or GPCR targets (probability >0.7 for EGFR and PARP1) .
  • ADMET :
  • Permeability : Caco-2 cell model (Papp <1 ×10⁻⁶ cm/s suggests poor absorption) .
  • CYP Inhibition : Use Schrödinger’s QikProp (CYP3A4 inhibition risk: high if logD >3) .
  • Toxicity : ProTox-II for hepatotoxicity prediction (LD50 ~300 mg/kg in rodents) .

Key Research Challenges

  • Synthetic Yield Variability : Optimize catalyst systems (e.g., switch from Pd(OAc)₂ to XPhos-Pd-G3 for coupling reactions) to improve yields from 40% to >75% .
  • Biological Selectivity : Use CRISPR-Cas9 gene editing in cell lines to validate target specificity and off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.